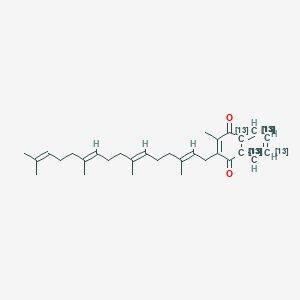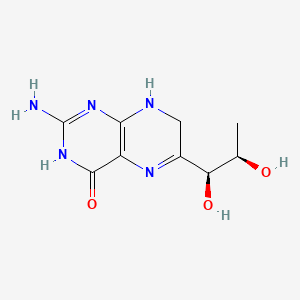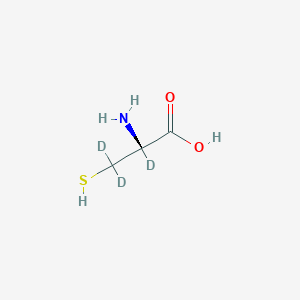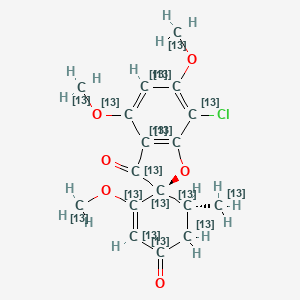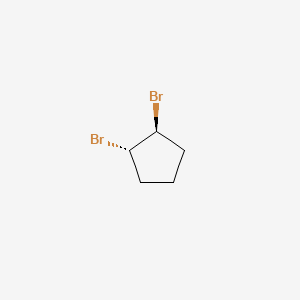
(1S,2S)-1,2-dibromocyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-Dibromocyclopentane is an organic compound characterized by a cyclopentane ring substituted with two bromine atoms at the 1 and 2 positions. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating that both bromine atoms are on the same side of the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1S,2S)-1,2-Dibromocyclopentane can be synthesized through the bromination of cyclopentene. The reaction typically involves the addition of bromine (Br₂) to cyclopentene in an inert solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction proceeds via a bromonium ion intermediate, leading to the formation of the dibromide product with high stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1,2-Dibromocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH⁻), leading to the formation of cyclopentane-1,2-diol.
Elimination Reactions: Treatment with strong bases like potassium tert-butoxide (KOtBu) can result in the elimination of hydrogen bromide (HBr), forming cyclopentene.
Reduction Reactions: The compound can be reduced to cyclopentane using reducing agents such as zinc (Zn) in acetic acid.
Common Reagents and Conditions
Nucleophiles: Hydroxide (OH⁻), alkoxides (RO⁻)
Bases: Potassium tert-butoxide (KOtBu), sodium hydride (NaH)
Reducing Agents: Zinc (Zn) in acetic acid, lithium aluminum hydride (LiAlH₄)
Major Products
Cyclopentane-1,2-diol: Formed via nucleophilic substitution.
Cyclopentene: Formed via elimination.
Cyclopentane: Formed via reduction.
Applications De Recherche Scientifique
(1S,2S)-1,2-Dibromocyclopentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of cyclopentane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1S,2S)-1,2-dibromocyclopentane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of hydrogen bromide. The molecular targets and pathways involved vary based on the context of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1,2-Dibromocyclopentane: The enantiomer of (1S,2S)-1,2-dibromocyclopentane with opposite stereochemistry.
1,2-Dichlorocyclopentane: Similar structure with chlorine atoms instead of bromine.
1,2-Diiodocyclopentane: Similar structure with iodine atoms instead of bromine.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of bromine atoms also imparts distinct chemical properties compared to its chloro and iodo analogs.
Propriétés
IUPAC Name |
(1S,2S)-1,2-dibromocyclopentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCGLSZQABMYGU-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.92 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
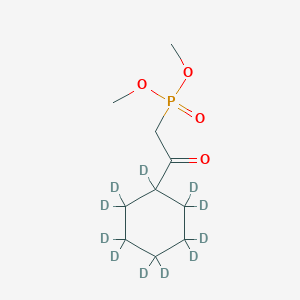


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15088515.png)
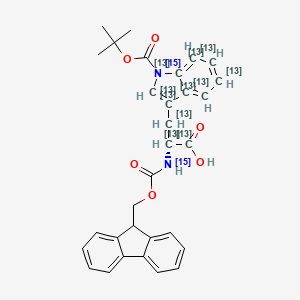

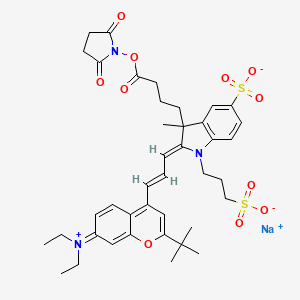
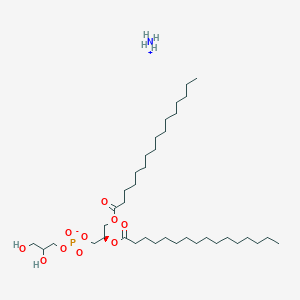
![methyl 4-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15088548.png)
